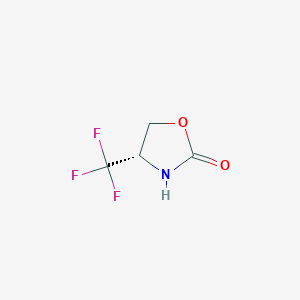

(S)-4-(Trifluoromethyl)oxazolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4F3NO2 |

|---|---|

Molecular Weight |

155.08 g/mol |

IUPAC Name |

(4S)-4-(trifluoromethyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9)/t2-/m0/s1 |

InChI Key |

AOOOOLXZRHYHCP-REOHCLBHSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)O1)C(F)(F)F |

Canonical SMILES |

C1C(NC(=O)O1)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Enantiopure S 4 Trifluoromethyl Oxazolidin 2 One

Enantioselective Synthesis Strategies for the Oxazolidin-2-one Core

The construction of the chiral oxazolidin-2-one ring system with a trifluoromethyl group at the C4 position necessitates precise stereochemical control. Several enantioselective strategies have been developed to achieve this, primarily focusing on the use of chiral auxiliaries, asymmetric catalysis, and the employment of chiral starting materials.

One prominent approach involves the use of chiral auxiliaries . These are stereogenic groups temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. Evans' oxazolidinone auxiliaries, for instance, have been widely applied in various stereoselective transformations, including aldol (B89426) reactions and alkylations. nih.gov While not a direct synthesis of the target molecule itself, the principles of using chiral auxiliaries to control stereochemistry are fundamental. For example, sulfur-based chiral auxiliaries derived from amino acids have demonstrated high efficiency in aldol reactions, offering an alternative to traditional oxazolidinone auxiliaries. researchgate.net

Catalytic asymmetric synthesis represents another powerful tool. This involves the use of a chiral catalyst to generate a stereogenic center. For instance, the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones has been shown to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields (up to 99%). researchgate.net While this specific method was demonstrated for various substituents, its application to a trifluoromethyl-substituted oxazolone (B7731731) is a viable and promising strategy. Furthermore, organocatalytic approaches, such as those employing chiral bifunctional squaramide catalysts, have been successful in the asymmetric synthesis of complex oxazolidine (B1195125) structures. ox.ac.uk

A direct and efficient method for the synthesis of 4,5-disubstituted oxazolidin-2-ones has been developed through a combination of an asymmetric aldol reaction and a modified Curtius protocol. This strategy allows for the rapid construction of the oxazolidin-2-one scaffold from chiral starting materials. nih.gov

Precursor Chemistry and Starting Material Considerations for (S)-4-(Trifluoromethyl)oxazolidin-2-one

The selection of appropriate precursors is critical for the successful and stereochemically defined synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one. The primary consideration is the source of the trifluoromethyl group and the chiral center.

A logical and efficient precursor is (S)-3,3,3-trifluoroalanine and its derivatives. This amino acid already possesses the required trifluoromethyl group and the (S)-stereochemistry at the α-carbon. The synthesis of trifluoroalanine (B10777074) itself can be achieved through various methods, including the use of electrophilic synthons derived from alkyl trifluoropyruvates. psu.edu The conversion of (S)-3,3,3-trifluoroalanine to the corresponding amino alcohol, (S)-2-amino-3,3,3-trifluoropropan-1-ol (trifluoro-alaninol), is a key step. This reduction can typically be achieved using reagents like borane (B79455) complexes, which are known to reduce carboxylic acids to alcohols without significant racemization. nih.gov

Once the chiral amino alcohol is obtained, cyclization to the oxazolidin-2-one can be accomplished. A common method involves reaction with a carbonylating agent such as diethyl carbonate in the presence of a base like potassium carbonate. nih.govacs.org This reaction proceeds via an intramolecular cyclization to form the stable five-membered ring of the oxazolidinone.

Another approach involves the use of chiral oxazolidines derived from ethyl trifluoropyruvate. These can undergo diastereoselective reactions to introduce other functionalities before being converted to the desired oxazolidinone. acs.org For instance, the reaction of chiral 2-trifluoromethyl-1,3-oxazolidines with silylated nucleophiles under Lewis acid activation provides a stereoselective route to functionalized α-trifluoromethylamines, which can be precursors to the target molecule. researchgate.net

The following table summarizes potential precursors for the synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one:

| Precursor | Key Features |

| (S)-3,3,3-Trifluoroalanine | Contains the trifluoromethyl group and the desired (S)-stereocenter. |

| (S)-2-Amino-3,3,3-trifluoropropan-1-ol | The direct precursor for cyclization to the oxazolidinone. |

| Ethyl trifluoropyruvate | A starting material for the synthesis of trifluoromethylated chiral building blocks. |

| Chiral 2-Trifluoromethyl-1,3-oxazolidines | Versatile intermediates for stereoselective functionalization. |

Optimization of Reaction Conditions and Yields in (S)-4-(Trifluoromethyl)oxazolidin-2-one Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of (S)-4-(Trifluoromethyl)oxazolidin-2-one. Key parameters that are typically investigated include the choice of solvent, catalyst, temperature, and reaction time.

In the synthesis of 4,5-disubstituted oxazolidin-2-ones via an azidation/Curtius rearrangement sequence, the choice of solvent was found to be critical. Tetrahydrofuran (THF) proved to be the most effective solvent, leading to significantly higher conversions compared to other solvents. nih.gov The concentration of the reaction mixture can also play a role, although in some cases, higher concentrations did not lead to further improvements in yield. nih.gov

For the cyclization of the amino alcohol precursor, the choice of base and carbonylating agent is important. While potassium carbonate and diethyl carbonate are commonly used, other non-nucleophilic bases and phosgene-equivalents could be explored to optimize the reaction. The temperature of the cyclization reaction also needs to be carefully controlled to prevent side reactions and ensure complete conversion.

A study on the Ru-catalyzed trifluoromethylation of N-acyl oxazolidinones found that the reagents could be mixed at room temperature without affecting the isolated yield, simplifying the experimental setup. nih.gov This suggests that for certain steps in the synthesis of the target molecule, the order of addition and precise temperature control might be less critical.

The following table presents a hypothetical optimization study for the cyclization of (S)-2-amino-3,3,3-trifluoropropan-1-ol, illustrating the types of parameters that would be investigated.

| Entry | Carbonylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Diethyl Carbonate | K₂CO₃ | Toluene | 110 | 75 |

| 2 | Triphosgene | Et₃N | Dichloromethane | 0 to rt | 82 |

| 3 | Carbonyldiimidazole (CDI) | - | Tetrahydrofuran | rt | 88 |

| 4 | Diethyl Carbonate | DBU | Acetonitrile | 80 | 78 |

This is a representative table and does not reflect actual experimental data for this specific reaction.

Green Chemistry Principles in the Synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of growing importance. For the synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one, several strategies can be employed to reduce the environmental impact.

One key principle is the use of greener solvents . Traditional organic solvents often pose environmental and health risks. The use of water, supercritical fluids, or bio-based solvents is a desirable alternative. For instance, the synthesis of oxazolidinone-linked 1,2,3-triazoles has been achieved in an aqueous nanomicellar medium, eliminating the need for organic solvents. bath.ac.uk

The use of catalysis , particularly biocatalysis and organocatalysis, is another cornerstone of green chemistry. Catalysts can reduce the need for stoichiometric reagents, which often generate significant waste. The use of immobilized catalysts, such as a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) for the synthesis of 2-oxazolidones from epoxy amines and CO₂, allows for easy recovery and recycling of the catalyst, further enhancing the sustainability of the process. nih.gov

Atom economy is another important metric. Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. The synthesis of 2,3-dihydroquinazolin-4(1H)-ones using lemon juice as a natural biocatalyst under concentrated solar radiation highlights a highly efficient and environmentally friendly approach with a high atom economy. researchgate.net While not directly applied to the target molecule, this demonstrates the potential of using renewable resources and energy sources.

The development of catalyst-free reaction conditions is also a significant advancement in green chemistry. For example, the synthesis of isoxazolidines has been achieved through a catalyst-free three-component reaction, offering an efficient and environmentally benign process. semanticscholar.org Exploring such possibilities for the synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one could lead to more sustainable manufacturing processes.

| Green Chemistry Principle | Application in Oxazolidinone Synthesis |

| Use of Greener Solvents | Aqueous nanomicellar medium for related heterocycle synthesis. bath.ac.uk |

| Catalysis | Recyclable immobilized organocatalysts for oxazolidinone formation. nih.gov |

| Atom Economy | High atom economy achieved in related heterocycle synthesis using biocatalysis. researchgate.net |

| Renewable Resources | Use of lemon juice as a biocatalyst and solar energy. researchgate.net |

| Catalyst-Free Conditions | Development of catalyst-free cycloaddition reactions. semanticscholar.org |

S 4 Trifluoromethyl Oxazolidin 2 One As a Chiral Auxiliary in Stereoselective Reactions

Applications in Asymmetric Carbon-Carbon Bond Forming Reactions

N-acylated (S)-4-(trifluoromethyl)oxazolidin-2-ones serve as effective precursors for the generation of chiral enolates. The oxazolidinone ring structure provides a rigid scaffold where the C4-substituent, in this case, the trifluoromethyl group, effectively blocks one face of the enolate. This steric hindrance directs the approach of electrophiles to the opposite face, leading to the formation of one diastereomer in preference to the other.

Asymmetric alkylation of enolates derived from N-acyl (S)-4-(trifluoromethyl)oxazolidin-2-ones is a robust method for creating α-chiral carboxylic acid derivatives. The process involves deprotonation of an N-acyl imide with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a stable (Z)-enolate. This enolate then reacts with an alkyl halide electrophile. The trifluoromethyl group at the C4 position of the auxiliary sterically shields one face of the enolate, forcing the alkyl halide to approach from the less hindered face, thus ensuring high diastereoselectivity. researchgate.netnih.gov Research on closely related trifluoromethylated oxazolidine (B1195125) auxiliaries has demonstrated that these reactions proceed in good yields and with very high levels of stereocontrol, often exceeding 98% diastereomeric excess (d.e.). researchgate.net The stability of trifluoromethylated auxiliaries can be superior to non-fluorinated analogues under certain basic conditions. researchgate.net After the alkylation step, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis or reduction) to yield the enantiomerically enriched product and allow for the recovery of the auxiliary. collectionscanada.gc.ca

Table 1: Diastereoselective Alkylation of N-Acyl Oxazolidinone Analogs Data presented is based on results from closely related trifluoromethylated and standard Evans' auxiliaries to illustrate the general efficacy of the reaction.

| N-Acyl Group | Electrophile (R-X) | Base | Yield (%) | d.e. (%) | Reference |

|---|---|---|---|---|---|

| Propanoyl | Benzyl (B1604629) bromide | NaHMDS | High | >98 | researchgate.net |

| Propanoyl | Ethyl iodide | NaHMDS | High | >98 | researchgate.net |

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, and the use of chiral oxazolidinones to control its stereochemical outcome is well-established. For N-acyl derivatives of (S)-4-(trifluoromethyl)oxazolidin-2-one, the reaction is typically mediated by a boron Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base. acs.orgmdpi.com This process selectively generates the (Z)-boron enolate, which subsequently reacts with an aldehyde electrophile through a highly organized, six-membered chair-like Zimmerman-Traxler transition state. mdpi.comossila.com

The stereochemical outcome is dictated by the conformation of this transition state, where the R group of the aldehyde preferentially occupies an equatorial position to minimize steric interactions. The chiral auxiliary, with its C4-trifluoromethyl substituent, controls the facial selectivity of the reaction, leading predictably to the syn-aldol adduct. mdpi.com Studies on analogous systems show that this method consistently produces high diastereoselectivity, often greater than 99:1, for the syn product. mdpi.com The reaction tolerates a wide range of substituents, including those with electron-withdrawing groups like p-trifluoromethylphenyl. nih.gov

Table 2: Asymmetric Aldol Addition with N-Acyl Oxazolidinone Auxiliaries Data illustrates typical outcomes for Evans-type auxiliaries in boron-mediated aldol reactions.

| Aldehyde | Conditions | Product Configuration | d.e. (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isobutyraldehyde | 1. Bu₂BOTf, Et₃N2. Aldehyde, -78 °C | syn | >99 | 80-95 | mdpi.com |

| Benzaldehyde | 1. Bu₂BOTf, DIPEA2. Aldehyde, -78 °C | syn | >99 | 80-95 | mdpi.com |

Asymmetric conjugate addition, or Michael addition, is a powerful technique for forming carbon-carbon bonds at the β-position of α,β-unsaturated systems. N-Acyl derivatives of (S)-4-(trifluoromethyl)oxazolidin-2-one can be employed as chiral Michael acceptors. The enone moiety, attached to the chiral auxiliary, adopts a conformation where the C4-substituent effectively shields one of its diastereotopic faces. acs.org This allows for highly stereoselective addition of nucleophiles.

Lewis acids are often used to activate the N-enoyl-oxazolidinone, locking it into a rigid conformation and enhancing its electrophilicity. Research on related oxazolidinone auxiliaries, such as (R)-4-phenyl-2-oxazolidinone and fluorous-tagged variants, has shown high diastereoselectivity in conjugate additions with nucleophiles like organocopper reagents, thiols, and radicals. acs.org The same principles of stereocontrol apply to the (S)-4-(trifluoromethyl)oxazolidin-2-one auxiliary, where the trifluoromethyl group dictates the direction of nucleophilic attack.

Role in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The chiral enolates derived from N-acyl (S)-4-(trifluoromethyl)oxazolidin-2-ones can also react with electrophilic heteroatom sources to form carbon-heteroatom bonds with a high degree of stereocontrol. The underlying principle of facial shielding by the C4-trifluoromethyl group remains the key controlling factor.

The asymmetric α-acylation of carbonyl compounds is a valuable transformation for synthesizing 1,3-dicarbonyl compounds. While less common than alkylation, the enolate generated from an N-acyl (S)-4-(trifluoromethyl)oxazolidin-2-one can theoretically react with an acylating agent, such as an acyl halide or cyanide. The reaction would be expected to proceed with high diastereoselectivity, analogous to the corresponding alkylation reactions, due to the identical steric environment created by the chiral auxiliary. The resulting β-keto imide product could then be transformed into various chiral building blocks.

The synthesis of enantiomerically pure α-hydroxy and α-amino acids is of significant interest in medicinal chemistry. These can be accessed via the stereoselective electrophilic hydroxylation and amination of chiral enolates. For an N-acyl (S)-4-(trifluoromethyl)oxazolidin-2-one derivative, deprotonation followed by quenching with an electrophilic oxygen source, such as the molybdenum-based oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH), would yield the α-hydroxy product. Similarly, reaction with an electrophilic nitrogen source, like an azodicarboxylate ester, would provide the α-amino derivative.

While direct examples using the (S)-4-(trifluoromethyl)oxazolidin-2-one auxiliary are not extensively documented in initial surveys, high diastereoselectivity has been reported for the electrophilic fluorination (>98% d.e.) and trifluoromethylthiolation of closely related fluorinated oxazolidinone auxiliaries. researchgate.netacs.org These results strongly suggest that reactions with electrophilic oxygen and nitrogen sources would also proceed with excellent stereocontrol, governed by the same face-blocking principle of the auxiliary.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (S)-4-(Trifluoromethyl)oxazolidin-2-one |

| (R)-4-Phenyl-2-oxazolidinone |

| Benzyl bromide |

| Dibutylboron triflate (Bu₂BOTf) |

| Diisopropylethylamine (DIPEA) |

| Ethyl iodide |

| Isobutyraldehyde |

| Lithium diisopropylamide (LDA) |

| Methyl iodide |

| Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH) |

| Sodium hexamethyldisilazide (NaHMDS) |

| Titanium tetrachloride (TiCl₄) |

| Triethylamine (Et₃N) |

Utilization in Other Stereoselective Transformations

Beyond the well-established applications in asymmetric alkylation and aldol reactions, the (S)-4-(Trifluoromethyl)oxazolidin-2-one chiral auxiliary has proven to be a valuable tool in a range of other stereoselective transformations. Its unique electronic and steric properties allow for high levels of stereocontrol in cycloaddition and reduction reactions.

Asymmetric Diels-Alder Reactions and Cycloadditions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered asymmetric through the use of chiral auxiliaries. When attached to a dienophile, the (S)-4-(Trifluoromethyl)oxazolidin-2-one auxiliary effectively shields one face of the molecule, directing the approach of the diene to the opposite face. This control is typically enhanced by the use of a Lewis acid, which coordinates to the carbonyl groups of the N-acyloxazolidinone, locking it into a rigid, planar conformation and increasing the dienophile's reactivity. wikipedia.orgresearchgate.net

While specific examples detailing the use of N-enoyl derivatives of (S)-4-(Trifluoromethyl)oxazolidin-2-one in Diels-Alder reactions are not extensively documented in readily available literature, the behavior can be predicted based on extensive studies with analogous Evans-type auxiliaries. researchgate.netnih.gov For instance, in Lewis acid-catalyzed [4+2] cycloadditions, N-acryloyl or N-crotonoyl derivatives of chiral oxazolidinones react with dienes like cyclopentadiene (B3395910) to yield cycloadducts with high diastereoselectivity. researchgate.net The trifluoromethyl group, with its significant steric bulk and strong electron-withdrawing nature, is expected to enforce a highly ordered transition state, leading to excellent stereochemical outcomes.

The general outcome of such a reaction is depicted below:

Beyond [4+2] cycloadditions, this auxiliary shows potential in other cycloaddition reactions, such as [3+2] dipolar cycloadditions. In these reactions, an N-enoyl oxazolidinone can act as a dipolarophile, reacting with 1,3-dipoles like nitrones or azomethine ylides. nih.govresearchgate.net The stereochemical course of the reaction is again dictated by the chiral auxiliary, which directs the approach of the dipole. The resulting five-membered heterocyclic rings are valuable building blocks in medicinal chemistry. The principles of stereocontrol are analogous to those in Diels-Alder reactions, relying on the formation of a rigid chelated intermediate where the trifluoromethyl group blocks one face of the dienophile. nih.govnih.gov

Stereoselective Hydrogenation and Reduction Reactions

The (S)-4-(Trifluoromethyl)oxazolidin-2-one auxiliary can also be employed to direct stereoselective reduction reactions, particularly the conjugate reduction of α,β-unsaturated N-acyl derivatives. In a process analogous to the work of specified chiral oxazolidinones, an N-enoyl substrate can undergo a 1,4-hydride addition. nih.gov The subsequent protonation of the resulting metal enolate occurs from the less hindered face, controlled by the stereodirecting auxiliary, thus establishing a new stereocenter at the α-position with high diastereoselectivity.

For example, the conjugate reduction of an α,β-unsaturated N-acyloxazolidinone with a hydride source like L-Selectride, followed by an asymmetric protonation, can yield the saturated product with high optical purity. nih.gov While direct literature on the trifluoromethyl variant is scarce, the well-established precedent with benzyl- and isopropyl-substituted oxazolidinones suggests its applicability. The electron-withdrawing nature of the trifluoromethyl group may influence the reactivity of the conjugated system and the stability of the enolate intermediate.

Reductive cleavage of the auxiliary itself is a standard procedure. While reductions with sodium borohydride (B1222165) have been reported as sluggish, the use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) or lithium hydroperoxide (LiOH/H₂O₂) effectively removes the auxiliary to furnish the corresponding chiral alcohol or carboxylic acid, respectively, with high retention of stereochemical integrity. nih.gov

Comparative Analysis with Other Chiral Auxiliaries in Academic Contexts

The utility of (S)-4-(Trifluoromethyl)oxazolidin-2-one is best understood when compared to other widely used chiral auxiliaries, most notably the classic Evans auxiliaries such as (S)-4-benzyl-2-oxazolidinone and (S)-4-isopropyl-2-oxazolidinone. sigmaaldrich.comnih.govsigmaaldrich.com

| Feature | (S)-4-(Trifluoromethyl)oxazolidin-2-one | (S)-4-Benzyl-2-oxazolidinone | (S)-4-Isopropyl-2-oxazolidinone |

| C4-Substituent | -CF₃ | -CH₂Ph | -CH(CH₃)₂ |

| Steric Profile | Moderately bulky, rigid | Bulky, flexible rotation | Bulky, rigid |

| Electronic Effect | Strongly electron-withdrawing | Electron-neutral/weakly donating | Electron-donating |

| Chelation | Forms strong, rigid chelates with Lewis acids | Forms strong, rigid chelates with Lewis acids | Forms strong, rigid chelates with Lewis acids |

| Cleavage | Standard conditions (e.g., LiAlH₄, LiOH/H₂O₂) | Standard conditions (e.g., LiBH₄, LiOH/H₂O₂) | Standard conditions (e.g., LiBH₄, LiOH/H₂O₂) |

| Potential Advantages | Enhanced crystallinity, potentially altered reactivity due to electronics, useful for 19F NMR analysis | Well-established, extensive literature base | High diastereoselectivity in many reactions |

| Potential Disadvantages | Less studied, synthesis of starting amino alcohol can be more complex | π-stacking interactions can sometimes influence selectivity in unexpected ways | |

| This table presents a comparative overview of key features of different oxazolidinone-based chiral auxiliaries. |

The primary distinction of the trifluoromethyl-substituted auxiliary lies in the electronic properties of the CF₃ group. As a potent electron-withdrawing group, it can influence the acidity of the N-H proton, the nucleophilicity of the corresponding N-acyl enolate, and the electrophilicity of the N-enoyl system. nih.gov This can lead to different reaction kinetics and, in some cases, altered selectivity profiles compared to the more electron-neutral benzyl or electron-donating isopropyl groups.

Furthermore, the introduction of a trifluoromethyl group can enhance the crystallinity of intermediates, facilitating purification by recrystallization. Another significant practical advantage is the presence of the ¹⁹F NMR handle, which allows for a straightforward and sensitive method to assess diastereomeric ratios and enantiomeric excess. nih.gov In some contexts, particularly in radical reactions, fluorinated auxiliaries have been shown to offer superior stereoselectivity compared to their non-fluorinated counterparts. nih.gov

Stereochemical Control Mechanisms Induced by (S)-4-(Trifluoromethyl)oxazolidin-2-one

The stereodirecting power of (S)-4-(Trifluoromethyl)oxazolidin-2-one, like other Evans-type auxiliaries, stems from its ability to enforce a specific conformation upon attachment to a substrate, thereby creating a sterically and electronically differentiated environment. wikipedia.org The primary mechanism relies on chelation control, typically involving a Lewis acid in reactions such as aldol additions, alkylations, and Diels-Alder cycloadditions. williams.edu

The key steps and principles are as follows:

N-Acylation: The auxiliary is first acylated with a prochiral carboxylic acid derivative to form an N-acyloxazolidinone.

Chelation and Enolate Formation: In the presence of a Lewis acid (e.g., dibutylboron triflate, TiCl₄) and a base, the N-acyloxazolidinone forms a rigid, five-membered chelate. The two carbonyl oxygens coordinate to the Lewis acid, forcing the acyl group into a planar conformation. Deprotonation typically leads to the formation of a (Z)-enolate. wikipedia.org

Facial Shielding: The trifluoromethyl group at the C4 position projects out from the plane of the chelated ring. This bulky and sterically demanding group effectively blocks one face of the planar enolate (the si-face).

Stereoselective Attack: Consequently, an incoming electrophile (e.g., an aldehyde, alkyl halide, or dienophile) is forced to approach from the less sterically hindered face (the re-face). williams.edu This directed attack ensures the formation of one diastereomer in significant excess.

The strong electron-withdrawing nature of the trifluoromethyl group can further stabilize the chelated transition state and influence the geometry and reactivity of the enolate. nih.govnih.gov The combination of a well-defined steric blockade and powerful electronic effects makes (S)-4-(Trifluoromethyl)oxazolidin-2-one a highly effective chiral controller for a variety of asymmetric transformations.

Derivatization and Functionalization Strategies of the S 4 Trifluoromethyl Oxazolidin 2 One Scaffold

Chemical Modifications at the Nitrogen Atom of the Oxazolidinone Ring

The nitrogen atom of the oxazolidinone ring serves as a key handle for introducing a wide range of substituents, enabling the use of the scaffold as a chiral auxiliary or as a core component of more complex molecules. The primary methods for N-functionalization include N-acylation, N-alkylation, and N-arylation.

N-Acylation: The most common modification of the (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold is N-acylation. This transformation is typically achieved by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by the addition of an acyl chloride or anhydride. This reaction is fundamental to the application of oxazolidinones as chiral auxiliaries in a variety of asymmetric transformations, including aldol (B89426) additions, alkylations, and conjugate additions. The resulting N-acyl-oxazolidinones act as chiral templates, directing the stereochemical outcome of reactions at the α-carbon of the acyl group.

| Reagent/Catalyst | Reaction Conditions | Product | Application |

| n-Butyllithium, Acyl Chloride | Anhydrous THF, -78 °C to rt | N-Acyl-(S)-4-(trifluoromethyl)oxazolidin-2-one | Chiral auxiliary for asymmetric synthesis |

| Acid Fluorides, Mild Bases (e.g., iPr2NEt) | CH2Cl2, rt | N-Acyl-(S)-4-(trifluoromethyl)oxazolidin-2-one | Mild acylation method |

N-Alkylation: Direct N-alkylation of the oxazolidinone ring can be achieved using various alkylating agents under basic conditions. The choice of base and solvent is crucial to prevent side reactions and ensure good yields. Common alkylating agents include alkyl halides and sulfonates. These N-alkylated derivatives are important intermediates in the synthesis of various biologically active compounds.

N-Arylation: The introduction of an aryl group at the nitrogen atom is often accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for this transformation nih.govresearchgate.netacs.org. These reactions typically employ a palladium or copper catalyst, respectively, with a suitable ligand and base to couple the oxazolidinone with an aryl halide or triflate. Ligand-free Ullmann-type arylations using diaryliodonium salts have also been reported as an effective method for the N-arylation of hindered oxazolidinones rsc.orgresearchgate.netchemrxiv.orgchemrxiv.org.

| Reaction | Catalyst/Reagents | Substrate | Product |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | (S)-4-(trifluoromethyl)oxazolidin-2-one, Aryl halide/triflate | N-Aryl-(S)-4-(trifluoromethyl)oxazolidin-2-one |

| Ullmann Condensation | Copper catalyst, Ligand, Base | (S)-4-(trifluoromethyl)oxazolidin-2-one, Aryl halide | N-Aryl-(S)-4-(trifluoromethyl)oxazolidin-2-one |

| Ligand-Free Ullmann-Type Arylation | Copper catalyst, Diaryliodonium salt | (S)-4-(trifluoromethyl)oxazolidin-2-one | N-Aryl-(S)-4-(trifluoromethyl)oxazolidin-2-one |

Functionalization Approaches for the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under specific conditions, it can be transformed into other functionalities, providing a pathway to novel analogs.

Hydrolysis to Carboxylic Acid: The hydrolysis of a trifluoromethyl group to a carboxylic acid is a challenging transformation that typically requires harsh reaction conditions. Strong acids, such as fuming sulfuric acid in the presence of boric acid, have been used to hydrolyze trifluoromethyl groups on aromatic rings nih.govsemanticscholar.org. While direct evidence for the hydrolysis of the trifluoromethyl group on the (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold is limited in the literature, it is conceivable that similar forcing conditions could achieve this transformation, though the stability of the oxazolidinone ring under such conditions would be a significant concern. Base-mediated hydrolysis has also been reported for certain activated trifluoromethyl groups acs.org.

Reduction of the Trifluoromethyl Group: The reduction of a trifluoromethyl group is another synthetic challenge. Methods for the selective reduction of trifluoromethyl groups to difluoromethyl or methyl groups often involve specific reagents and catalysts. For instance, the diastereoselective reduction of trifluoromethyl ketones has been achieved using various reducing agents rsc.org. The application of such reduction methods to the trifluoromethyl group of the oxazolidinone scaffold would provide access to analogs with different electronic and steric properties.

Ring-Opening and Rearrangement Chemistry of (S)-4-(Trifluoromethyl)oxazolidin-2-one

The oxazolidinone ring can undergo ring-opening reactions under both acidic and basic conditions, leading to the formation of valuable acyclic chiral building blocks.

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the oxazolidinone ring can be protonated, making it susceptible to nucleophilic attack. The regioselectivity of the ring opening is influenced by the electronic and steric nature of the substituents on the ring. For the (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold, nucleophilic attack is expected to occur at the C5 position, leading to the formation of a β-amino alcohol derivative.

Base-Catalyzed Ring Opening: Under basic conditions, the oxazolidinone ring can be opened by strong nucleophiles. For N-acylated derivatives, the carbonyl group of the acyl moiety is the primary site of attack. However, direct attack on the ring carbonyl can also occur, particularly with strong, non-hindered nucleophiles. This would lead to the formation of a carbamate derivative of the corresponding amino alcohol.

Rearrangement Reactions: Rearrangement reactions of the oxazolidinone ring are less common but can be induced under specific conditions. For example, the Curtius rearrangement of a β-hydroxy acyl azide can lead to the formation of an oxazolidinone ring through an isocyanate intermediate mdpi.comnih.gov. While this is a synthetic route to the ring system, it highlights the potential for isocyanate-mediated rearrangements in related structures.

Synthesis of Advanced Analogs for Enhanced Chiral Induction and Reactivity

The (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold serves as a basis for the design and synthesis of more advanced chiral auxiliaries and catalysts with improved performance in asymmetric synthesis.

Modification for Enhanced Chiral Induction: The stereodirecting ability of an oxazolidinone auxiliary is influenced by the steric bulk of the substituent at the C4 position. By analogy to other Evans-type auxiliaries, it is expected that the trifluoromethyl group in (S)-4-(trifluoromethyl)oxazolidin-2-one provides a distinct steric and electronic environment that influences the facial selectivity of enolate reactions nih.gov. The development of "fluorous" oxazolidinone auxiliaries, where a perfluoroalkyl chain is attached to the core structure, has been shown to facilitate product purification via fluorous solid-phase extraction without compromising the stereoselectivity of aldol reactions collectionscanada.gc.cathieme-connect.denih.gov. This concept could be applied to the (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold to create recyclable and highly effective chiral auxiliaries.

Incorporation into Chiral Catalysts: The chiral backbone of (S)-4-(trifluoromethyl)oxazolidin-2-one can be incorporated into the structure of chiral ligands for asymmetric catalysis. By attaching coordinating groups to the oxazolidinone scaffold, novel ligands can be synthesized that can then be complexed with various metals to create chiral catalysts for a range of asymmetric transformations, such as hydrogenations, cyclopropanations, and Diels-Alder reactions.

Mechanistic and Stereochemical Investigations of Reactions Involving S 4 Trifluoromethyl Oxazolidin 2 One

Elucidation of Transition State Geometries in Stereoselective Processes

The stereochemical outcome of reactions employing chiral auxiliaries like (S)-4-(trifluoromethyl)oxazolidin-2-one is determined by the conformational preferences and energy differences between diastereomeric transition states. Elucidating the geometry of these transient structures is key to understanding and predicting enantioselectivity.

In reactions such as aldol (B89426) additions, alkylations, and acylations involving N-acyl-(S)-4-(trifluoromethyl)oxazolidin-2-one derivatives, the formation of a rigid transition state is essential for high diastereoselectivity. The generally accepted model involves the formation of a metal enolate, with the stereochemical course being dictated by the conformation of this intermediate. For instance, in Lewis acid-mediated aldol reactions, a chelated Zimmerman-Traxler-like transition state is often proposed.

The geometry of the transition state can be significantly altered by the electronic nature of substituents on the auxiliary. In aziridination reactions using related nitrogen heterocycles, the presence of a powerful electron-withdrawing group, such as a trifluoromethyl group, has been shown to change the transition state geometry. rsc.org For N-acyl-(S)-4-(trifluoromethyl)oxazolidin-2-one, the CF₃ group at the C4 position sterically shields one face of the enolate. The substituent on the nitrogen (the acyl group) and the metal cation coordinate to the incoming electrophile, leading to a highly organized, six-membered ring transition state. Computational studies, often employing Density Functional Theory (DFT), are instrumental in modeling these geometries. uv.esscm.com These studies can compare the relative energies of competing transition states, such as syn- and anti-chelating models, to rationalize the observed product stereochemistry.

A hypothetical energy profile for two competing transition states in an aldol reaction is presented below, illustrating how subtle energy differences dictate the stereochemical outcome.

Table 1: Hypothetical Calculated Energies for Diastereomeric Transition States This table is illustrative and based on general principles of transition state modeling.

Click to view interactive data

| Transition State | Relative Gibbs Free Energy (ΔG‡) (kcal/mol) | Predicted Major Diastereomer |

|---|---|---|

| TS-A (Re-face attack) | 0.0 | Syn |

| TS-B (Si-face attack) | +2.5 | - |

Influence of the Trifluoromethyl Group on Stereoelectronic Effects

The trifluoromethyl (CF₃) group is a dominant factor in the functionality of (S)-4-(trifluoromethyl)oxazolidin-2-one as a chiral auxiliary, primarily through its profound stereoelectronic effects. nih.gov It is one of the most powerful electron-withdrawing groups used in organic chemistry, a property that significantly modifies the reactivity of adjacent functional groups. nih.gov

The primary influence of the CF₃ group is inductive electron withdrawal, which increases the electrophilicity of the carbonyl carbon and the acidity of the N-H proton compared to non-fluorinated analogs like the simple methyl-substituted oxazolidinone. nih.govresearchgate.net This enhanced acidity facilitates deprotonation to form the corresponding enolate under milder conditions. Furthermore, the strong electron-withdrawing nature polarizes the N-acyl moiety, influencing its conformation and interaction with Lewis acids. nih.gov

Unlike a fluorine substituent, which exerts both inductive and mesomeric (resonance) effects, the CF₃ group's influence is almost exclusively inductive. researchgate.net This leads to significant and predictable charge delocalization. nih.gov The presence of the CF₃ group can enhance the electrophilic character at cationic sites that may form during a reaction, leading to unusual chemo-, regio-, and stereoselectivity. nih.gov

The table below compares the electronic properties of the trifluoromethyl group to other common substituents, highlighting its unique characteristics.

Table 2: Comparison of Substituent Electronic Parameters Data is generalized from literature sources to illustrate relative effects. researchgate.net

Click to view interactive data

| Substituent | Hammett Parameter (σₚ) | Inductive Effect (σI) | Resonance Effect (σR) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.04 | -0.13 |

| -F | +0.06 | +0.50 | -0.44 |

| -CF₃ | +0.54 | +0.42 | +0.10 |

Characterization of Non-Covalent Interactions in Chiral Induction Mechanisms

While steric hindrance and chelation are primary drivers of stereoselectivity, non-covalent interactions (NCIs) within the transition state assembly play a crucial, often decisive, role. nih.govnih.gov The trifluoromethyl group of (S)-4-(trifluoromethyl)oxazolidin-2-one is particularly adept at engaging in such interactions.

The highly polarized C-F bonds of the CF₃ group can participate in multipolar interactions with other polar groups in the transition state, such as the carbonyl oxygen of an incoming aldehyde electrophile. nih.gov These interactions, though individually weak, can collectively provide a significant energy bias (1-5 kcal/mol) for one diastereomeric transition state over another. The study of these phenomena often relies on advanced computational techniques and experimental methods like chemically induced dynamic nuclear polarization (CIDNP). nih.govnih.gov

Potential non-covalent interactions involving the trifluoromethyl group include:

Dipole-Dipole Interactions: Between the CF₃ group dipole and the dipole of the electrophile.

Orthogonal Multipolar C-F···C=O Interactions: A specific type of stabilizing interaction between the fluorine atoms and a carbonyl carbon. nih.gov

Hydrogen Bonding: Weak C-F···H-C interactions can further rigidify the transition state.

The aggregate effect of these NCIs is to create a more ordered and compact transition state, amplifying the steric influence of the auxiliary and leading to higher levels of chiral induction.

Table 3: Estimated Contribution of Non-Covalent Interactions in a Hypothetical Transition State This table presents illustrative energy values for typical NCIs.

Click to view interactive data

| Type of Interaction | Interacting Groups | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|

| Multipolar Interaction | Auxiliary-CF₃ and Electrophile-C=O | ~1.5 - 2.5 |

| Dipole-Dipole | Auxiliary-CF₃ and Electrophile-Dipole | ~0.5 - 1.5 |

| Weak Hydrogen Bond | Auxiliary-CF₃ and Electrophile-C-H | ~0.2 - 0.7 |

Kinetic Studies and Reaction Pathway Analysis for (S)-4-(Trifluoromethyl)oxazolidin-2-one Mediated Reactions

Kinetic studies and detailed reaction pathway analysis provide quantitative insights into the factors governing reaction rates and selectivity. For reactions mediated by (S)-4-(trifluoromethyl)oxazolidin-2-one, such studies can reveal the rate-determining step and the energy barriers associated with the formation of different stereoisomers.

A typical approach involves monitoring the reaction progress under various conditions (temperature, concentration) to determine the reaction order and activation parameters (ΔH‡ and ΔS‡). These experimental data are then correlated with computational models of the reaction pathway. DFT calculations are commonly used to map the potential energy surface, identifying intermediates and transition states. scm.commdpi.com The calculated energy barrier for the rate-limiting step can be used to estimate the theoretical rate constant via Transition State Theory. scm.com

For example, in an alkylation reaction, two main pathways leading to opposite stereoisomers can be modeled. The calculated Gibbs free energy of activation (ΔG‡) for each pathway allows for a prediction of the diastereomeric ratio, which can then be compared to experimental results. Mechanistic studies on related systems have revealed that reactions involving trifluoromethylated heterocycles can sometimes proceed through unexpected radical pathways, a possibility that must be considered during analysis. nih.govorganic-chemistry.org

A simplified, hypothetical reaction coordinate diagram for a stereoselective reaction is shown below.

Figure 1: Hypothetical Reaction Coordinate Diagram This diagram illustrates the energy profile for a reaction proceeding through two different diastereomeric transition states (TS-1 and TS-2), leading to the major and minor products, respectively. The difference in activation energy (ΔΔG‡) determines the selectivity of the reaction.

Computational Chemistry Applications in the Study of S 4 Trifluoromethyl Oxazolidin 2 One

Density Functional Theory (DFT) Calculations for Conformational Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for analyzing the conformational preferences and predicting the reactivity of chiral auxiliaries and their derivatives.

For oxazolidinone-based auxiliaries, DFT calculations are routinely employed to determine the most stable conformations of the auxiliary-substrate complex. The trifluoromethyl group in (S)-4-(trifluoromethyl)oxazolidin-2-one is strongly electron-withdrawing and sterically demanding, and its influence on the conformational landscape is critical. DFT methods, such as B3LYP with a basis set like 6-31G(d,p), can accurately model the geometry of the N-acylated auxiliary. nih.gov These calculations help identify the lowest energy conformer, which is presumed to be the reactive conformation.

Reactivity prediction is another key application of DFT. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), chemists can understand the nucleophilic and electrophilic nature of different sites within the molecule. nih.gov For an N-acyl oxazolidinone, the enolate formed upon deprotonation is the key reactive intermediate. DFT calculations can model the enolate's structure and orbital energies, predicting how it will react with an electrophile. Furthermore, DFT is used to calculate the transition state energies for different reaction pathways, allowing for the prediction of reaction rates and outcomes. mdpi.com The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability. nih.gov

| Parameter | Description | Typical Finding/Application |

|---|---|---|

| Conformational Energy | Relative energy (kcal/mol) of different rotational isomers (conformers) of the N-acyl chain. | Identifies the ground-state geometry, which is often the precursor to the reactive enolate. |

| Transition State Energy (ΔG‡) | The energy barrier (kcal/mol) for a specific reaction pathway, such as alkylation or aldol (B89426) addition. | Predicts the feasibility and rate of a reaction. Lower energy barriers indicate faster reactions. |

| HOMO-LUMO Gap (eV) | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. Used to compare the reactivity of different substrates. nih.gov |

| Mulliken Atomic Charges | Calculated partial charge on each atom in the molecule. | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers, predicting sites of reaction. |

Molecular Modeling and Simulation of Substrate-Auxiliary Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For chiral auxiliaries, these models are essential for visualizing the three-dimensional interactions that govern stereocontrol. The primary function of a chiral auxiliary is to create a diastereomeric environment that favors the approach of a reagent from one face of the substrate over the other. numberanalytics.com

In the case of (S)-4-(Trifluoromethyl)oxazolidin-2-one, the trifluoromethyl group acts as a powerful stereodirecting element. Molecular models of the corresponding N-acyl enolate show that this bulky and electron-withdrawing group effectively shields one face of the enolate plane. This steric hindrance forces an incoming electrophile to approach from the less hindered face, leading to a specific stereochemical outcome. wikipedia.org

Simulations can reveal crucial non-covalent interactions that stabilize the transition state. These can include:

Steric Repulsion: The bulky CF₃ group prevents the approach of reactants from one side.

Dipole-Dipole Interactions: The alignment of dipoles, such as the one between the enolate and the oxazolidinone ring, can influence transition state geometry and stability. wikipedia.org

Hydrogen Bonding: In certain reactions, hydrogen bonds can form between the substrate and other molecules (like Lewis acids or solvents), further locking the conformation. researchgate.net

These interactions are often visualized using software that can display molecular surfaces and interaction fields, providing a clear, qualitative picture of how the auxiliary controls the stereochemistry. nih.gov

| Interaction Type | Description | Significance in Stereocontrol |

|---|---|---|

| Steric Hindrance | Repulsive forces between the auxiliary's directing group (e.g., CF₃) and the incoming reactant. | The primary mechanism for facial shielding, forcing the reactant to the opposite face. numberanalytics.com |

| Chelation Control | Coordination of a Lewis acid (e.g., Bu₂BOTf) to the enolate oxygen and the auxiliary's carbonyl oxygen. | Creates a rigid, planar, five- or six-membered ring that locks the conformation and enhances facial bias. wikipedia.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings in the substrate or auxiliary. | Can provide additional stability to the preferred transition state geometry. researchgate.netnih.gov |

| Dipole Alignment | The orientation of molecular dipoles to minimize repulsion and maximize attraction. | Influences the overall geometry of the transition state, favoring a specific diastereomeric pathway. wikipedia.org |

Prediction of Stereoselectivity and Enantiomeric Excess through Computational Approaches

One of the most powerful applications of computational chemistry in this field is the quantitative prediction of stereoselectivity. The ratio of the two possible diastereomeric products (R and S) formed in a stereoselective reaction is determined by the difference in the free energy of the two corresponding transition states (ΔΔG‡), as described by the Curtin-Hammett principle.

The relationship is given by the equation: ΔΔG‡ = -RT ln(k_R / k_S) where k_R and k_S are the rate constants for the formation of the R and S enantiomers, respectively. The ratio of products is directly related to this energy difference.

Computational chemists can model the transition states for the approach of an electrophile to both faces of the enolate derived from N-acyl-(S)-4-(trifluoromethyl)oxazolidin-2-one. By calculating the free energies (G) of these two diastereomeric transition states (TS1 and TS2), the energy difference (ΔΔG‡ = G_TS1 - G_TS2) can be determined. This value allows for a direct prediction of the diastereomeric ratio (d.r.) and, consequently, the enantiomeric excess (e.e.) of the final product after the auxiliary is removed. rsc.org

These predictions are invaluable for:

Understanding the Origin of Selectivity: Pinpointing the specific steric and electronic interactions that favor one transition state over the other.

Rational Design: In silico modification of the auxiliary or substrate to see how changes affect the calculated ΔΔG‡, allowing for the rational design of more selective systems without extensive trial-and-error synthesis. rsc.org

Validating Mechanisms: Comparing the predicted e.e. with experimental results helps to validate a proposed reaction mechanism. researchgate.netuv.es

| Parameter | Value (Hypothetical) | Description |

|---|---|---|

| Energy of Transition State 1 (G_TS1) | 20.5 kcal/mol | Calculated free energy of the transition state leading to the major diastereomer. |

| Energy of Transition State 2 (G_TS2) | 22.5 kcal/mol | Calculated free energy of the transition state leading to the minor diastereomer. |

| Energy Difference (ΔΔG‡) | 2.0 kcal/mol | The difference in energy between the two pathways (G_TS2 - G_TS1). |

| Predicted Diastereomeric Ratio (d.r.) at 298 K | ~97:3 | The expected ratio of major to minor product, calculated from ΔΔG‡. |

| Predicted Enantiomeric Excess (e.e.) | ~94% e.e. | The predicted purity of the final product after removal of the auxiliary. |

Advanced Analytical Techniques for Characterization of S 4 Trifluoromethyl Oxazolidin 2 One and Its Reaction Products

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation

Chiral chromatography is the cornerstone for determining the enantiomeric purity (enantiomeric excess, e.e.) of (S)-4-(Trifluoromethyl)oxazolidin-2-one and for separating the diastereomeric products of its reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most powerful methods for this purpose. researchgate.netgcms.cz

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is extensively used for the enantioseparation of oxazolidinone analogs. nih.govsemmelweis.hu Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. semmelweis.humdpi.com These CSPs operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. The choice of mobile phase, often a mixture of alkanes (like n-hexane) and alcohols (like 2-propanol or ethanol), is critical for achieving optimal separation. semmelweis.humdpi.com The enantiomeric purity of (S)-4-(Trifluoromethyl)oxazolidin-2-one can be precisely quantified by integrating the peak areas of the two enantiomers. nih.gov For reaction products, this technique allows for the separation and quantification of diastereomers, providing a direct measure of the diastereoselectivity of the asymmetric synthesis.

Gas Chromatography (GC): Chiral GC is another robust technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Capillary columns containing derivatized cyclodextrins as the chiral selector are commonly employed. gcms.czsigmaaldrich.com For non-volatile or highly polar analytes, derivatization to more volatile forms may be necessary prior to analysis. sigmaaldrich.com The trifluoromethyl group on the oxazolidinone enhances its volatility, making it potentially suitable for direct GC analysis under appropriate conditions. The separation mechanism relies on the differential interaction of the enantiomers with the chiral cavities of the cyclodextrin, leading to separation.

Table 1: Exemplary Chiral Chromatography Conditions for Oxazolidinone Analogs

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase / Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) semmelweis.humdpi.com | n-Hexane/2-Propanol mixtures semmelweis.hu | UV-Vis (e.g., 210-230 nm) semmelweis.humdpi.com | Enantiomeric purity of starting material; Separation of diastereomeric products. |

| GC | Derivatized β-Cyclodextrin gcms.cz | Hydrogen or Helium gcms.cz | Flame Ionization Detector (FID) | Enantiomeric separation of volatile chiral auxiliaries and reaction products. |

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of (S)-4-(Trifluoromethyl)oxazolidin-2-one and its derivatives, confirming the covalent structure and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure in solution. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information.

¹H NMR: Provides information on the number and connectivity of protons. The protons on the oxazolidinone ring exhibit characteristic chemical shifts and coupling constants that confirm the ring structure. researchgate.netchemicalbook.com

¹³C NMR: Shows signals for each unique carbon atom, confirming the carbon skeleton. The carbonyl carbon (C=O) of the oxazolidinone ring has a characteristic downfield shift. researchgate.net The trifluoromethyl group induces a quartet in the signal of the carbon to which it is attached due to C-F coupling.

¹⁹F NMR: This is particularly important for fluorine-containing compounds. It provides a direct method to observe the trifluoromethyl group, typically appearing as a singlet or a multiplet depending on coupling to nearby protons. rsc.orgdiva-portal.org Quantitative ¹⁹F NMR can also be used for purity assessment. diva-portal.org

Table 2: Representative NMR Spectral Data for a 4-(Trifluoromethyl)oxazolidin-2-one Moiety

| Nucleus | Chemical Shift (δ, ppm) Range | Multiplicity / Coupling | Assignment |

|---|---|---|---|

| ¹H | ~7.0-8.0 | Broad Singlet | N-H |

| ¹H | ~4.5-5.0 | Multiplet | CH-CF₃ |

| ¹H | ~4.0-4.5 | Multiplet | O-CH₂ |

| ¹³C | ~155-160 | Singlet | C=O |

| ¹³C | ~120-130 | Quartet (q) | CF₃ |

| ¹³C | ~65-75 | Quartet (q) | CH-CF₃ |

| ¹³C | ~60-70 | Singlet | O-CH₂ |

| ¹⁹F | ~ -65 to -75 | Doublet or Triplet | CF₃ |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure. Data compiled from representative sources. researchgate.netrsc.orgdiva-portal.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The oxazolidin-2-one ring has several characteristic absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1720-1765 cm⁻¹. researchgate.net Other significant peaks include the N-H stretch (around 3200-3400 cm⁻¹) and C-O stretching vibrations. rsc.orgchemicalbook.com

Mass Spectrometry (MS): MS provides information about the molecular weight and elemental composition of the compound through the determination of the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern, obtained through techniques like tandem mass spectrometry (MS/MS), offers valuable structural information. researchgate.netnih.gov The fragmentation of oxazolidin-2-one derivatives often involves the cleavage of the ring and loss of small neutral molecules like CO₂. researchgate.net The presence of the trifluoromethyl group results in characteristic fragment ions. nist.gov

UV-Visible (UV-Vis) Spectroscopy: (S)-4-(Trifluoromethyl)oxazolidin-2-one itself does not possess a strong chromophore that absorbs in the UV-visible region, making this technique less useful for direct structural characterization. However, it is widely used as a detection method in HPLC analysis, where the absorbance of the carbonyl group at low wavelengths (around 210 nm) allows for quantification. mdpi.comnih.gov

X-ray Crystallography for Absolute Configuration Determination of Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgresearchgate.net While obtaining a suitable single crystal of the parent (S)-4-(Trifluoromethyl)oxazolidin-2-one might be challenging, the technique is invaluable for analyzing crystalline derivatives formed during asymmetric synthesis.

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be constructed, revealing the precise spatial arrangement of every atom. researchgate.net To determine the absolute configuration (i.e., distinguishing the (S)-enantiomer from the (R)-enantiomer), the phenomenon of anomalous dispersion is utilized. nih.govmit.edu This effect is more pronounced for heavier atoms. For molecules containing only light atoms (C, H, N, O, F), determining the absolute configuration can be challenging but is often possible with modern diffractometers and data processing methods. mit.edu The analysis of a reaction product derived from the chiral auxiliary allows for the unambiguous assignment of the stereochemistry of newly formed chiral centers relative to the known configuration of the auxiliary. researchgate.net

Emerging Research Directions and Future Perspectives for S 4 Trifluoromethyl Oxazolidin 2 One in Chemical Research

Integration into Catalytic Asymmetric Synthesis Methodologies

One promising area is the development of novel chiral ligands for transition metal-catalyzed reactions. The oxazolidinone moiety can be readily functionalized to incorporate coordinating atoms like phosphorus or nitrogen, creating bidentate or polydentate ligands. These ligands can then complex with metals such as palladium, rhodium, or copper to form chiral catalysts for a variety of transformations, including asymmetric hydrogenations, cross-coupling reactions, and cycloadditions. scilit.com The trifluoromethyl group plays a crucial role in these systems by modulating the electronic properties of the metal center and providing a specific steric environment to control enantioselectivity.

Furthermore, organocatalysis represents another burgeoning field for the application of (S)-4-(Trifluoromethyl)oxazolidin-2-one. Chiral catalysts derived from this scaffold can be designed to activate substrates through the formation of iminium ions, enamines, or hydrogen bonds. These organocatalytic systems offer a metal-free alternative for asymmetric synthesis, which is particularly desirable in the synthesis of pharmaceutical intermediates where metal contamination is a concern.

Applications in Flow Chemistry and Continuous Manufacturing Processes

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for safer, more efficient, and scalable processes. (S)-4-(Trifluoromethyl)oxazolidin-2-one and its associated synthetic methodologies are well-suited for adaptation to flow chemistry.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. mit.edu For reactions involving highly reactive or unstable intermediates, such as those often encountered in asymmetric synthesis, flow chemistry provides a safer operating environment by minimizing the volume of hazardous material at any given time. nih.gov

Recent studies have demonstrated the successful implementation of multi-step continuous flow syntheses of complex molecules, including active pharmaceutical ingredients (APIs). mit.edutue.nl The synthesis of oxazolidinone-containing drugs like Linezolid has been achieved in a continuous flow setup, showcasing the potential of this technology. mit.edu Future research will likely focus on developing immobilized catalysts and reagents incorporating the (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold, allowing for their use in packed-bed reactors for truly continuous and automated manufacturing processes. rsc.orgalmacgroup.com This approach not only simplifies product purification but also allows for the efficient recycling and reuse of the valuable chiral catalyst.

Development of Novel Synthetic Transformations Utilizing (S)-4-(Trifluoromethyl)oxazolidin-2-one Scaffolds

The inherent reactivity of the (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold is being exploited to develop novel synthetic transformations. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the oxazolidinone ring and its substituents, enabling reactions that are not possible with other chiral auxiliaries.

One area of active research is the use of the trifluoromethyl-substituted oxazolidinone as a linchpin for cascade reactions. nih.govorganic-chemistry.org In these processes, a single synthetic operation triggers a sequence of bond-forming events, rapidly constructing complex molecular architectures from simple starting materials. The unique electronic nature of the scaffold can be harnessed to control the regioselectivity and stereoselectivity of these cascades.

Furthermore, the development of new methods for the functionalization of the oxazolidinone ring itself is an ongoing endeavor. This includes the introduction of new substituents at the C4, C5, and N3 positions, leading to a diverse library of chiral building blocks. nih.govresearchgate.net These novel derivatives can then be used in a wider range of synthetic applications, expanding the utility of the (S)-4-(trifluoromethyl)oxazolidin-2-one platform. For instance, the synthesis of 2-trifluoromethyl-1,3-oxazolidines has been explored as hydrolytically stable proline surrogates. nih.gov

Sustainable and Economically Viable Approaches for Scalable Synthesis and Application

As the demand for enantiomerically pure compounds grows, so does the need for sustainable and economically viable synthetic methods. Research in this area is focused on several key aspects to improve the green credentials of syntheses involving (S)-4-(Trifluoromethyl)oxazolidin-2-one.

A primary goal is the development of more efficient and environmentally friendly methods for the synthesis of the chiral auxiliary itself. This includes the use of renewable starting materials, the reduction of waste generation, and the use of greener solvents and reagents. researchgate.netnih.gov For example, the use of supercritical carbon dioxide as a green solvent and C1 source for the synthesis of oxazolidinones is being investigated. researchgate.net

The table below summarizes some of the key research directions aimed at improving the sustainability of (S)-4-(Trifluoromethyl)oxazolidin-2-one applications.

| Research Direction | Goal |

| Greener Synthesis of the Auxiliary | Reduce environmental impact of producing the chiral auxiliary. |

| Efficient Cleavage and Recovery | Minimize waste and allow for recycling of the valuable chiral auxiliary. nih.gov |

| Catalytic Applications | Reduce the stoichiometric need for the chiral auxiliary. |

| Use of Renewable Resources | Shift away from fossil fuel-based starting materials. |

| Flow Chemistry Integration | Improve energy efficiency and process safety on a large scale. rsc.orgalmacgroup.com |

Potential for Derivatization into Advanced Synthetic Intermediates for Complex Molecule Synthesis

The (S)-4-(trifluoromethyl)oxazolidin-2-one scaffold serves as a versatile starting point for the synthesis of a wide range of advanced synthetic intermediates. Its inherent chirality and the presence of multiple functionalization points allow for the creation of complex and highly functionalized molecules.

One key application is the synthesis of chiral amino alcohols and amino acids, which are fundamental building blocks for many natural products and pharmaceuticals. nih.gov The oxazolidinone ring can be opened under various conditions to reveal a protected amino alcohol, with the stereochemistry at the C4 position dictating the configuration of the final product. The trifluoromethyl group can be retained in the final product or can be used to direct subsequent transformations before being removed.

Furthermore, the N-acylated derivatives of (S)-4-(trifluoromethyl)oxazolidin-2-one are powerful intermediates for a variety of C-C bond-forming reactions, including aldol (B89426) additions, alkylations, and Michael additions. sigmaaldrich.comacs.org These reactions proceed with a high degree of stereocontrol, allowing for the construction of complex carbon skeletons with multiple stereocenters. The resulting products can then be further elaborated into a wide array of complex target molecules. The development of new trifluoromethylation reactions continues to expand the toolkit for creating these valuable intermediates. nih.govmdpi.comrsc.org

The table below provides examples of advanced synthetic intermediates that can be derived from (S)-4-(Trifluoromethyl)oxazolidin-2-one.

| Intermediate Class | Synthetic Utility |

| Chiral β-Amino Alcohols | Precursors to chiral ligands, catalysts, and pharmaceuticals. nih.gov |

| Trifluoromethylated Amino Acids | Building blocks for peptides and proteins with enhanced stability and biological activity. nih.gov |

| Chiral Carboxylic Acids | Versatile intermediates for the synthesis of a wide range of organic compounds. nih.gov |

| Complex Acyclic and Cyclic Scaffolds | Can be constructed through stereoselective C-C bond-forming reactions. |

| Trifluoromethylated Heterocycles | Important motifs in medicinal chemistry. nih.govorganic-chemistry.orgnih.gov |

Q & A

Basic: What synthetic strategies enable enantioselective synthesis of (S)-4-(Trifluoromethyl)oxazolidin-2-one?

Methodological Answer:

The asymmetric Aldol/Curtius reaction sequence is a robust approach for synthesizing enantiopure oxazolidin-2-ones. For example, (4S,5R)-4-methyl-5-(4-(trifluoromethyl)phenyl)oxazolidin-2-one was synthesized using this method, achieving high stereochemical fidelity confirmed by [α]D25 = –72.3 (c 0.65, CHCl3) . Key steps include:

- Chiral auxiliary use : Fluorinated auxiliaries (e.g., perfluorooctyl-substituted oxazolidinones) enhance stereocontrol during aldol reactions .

- Protection strategies : Avoid carbonyl-containing groups (e.g., Boc) for nitrogen protection, as they may lead to decomposition. Dibenzyl protection is preferred for stability .

Basic: How are spectroscopic techniques applied to characterize (S)-4-(Trifluoromethyl)oxazolidin-2-one?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- NMR : 1H and 13C NMR (e.g., δ 7.67 ppm for aromatic protons, δ 158.9 ppm for carbonyl in CDCl3) .

- X-ray crystallography : Resolves absolute configuration (e.g., C18H14F13NO2 structure with fluorinated side chains) .

- DFT calculations : Validate experimental geometries and vibrational spectra (B3LYP/6-311++G(d,p) basis set) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.